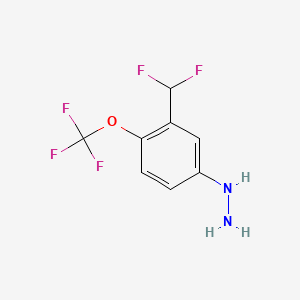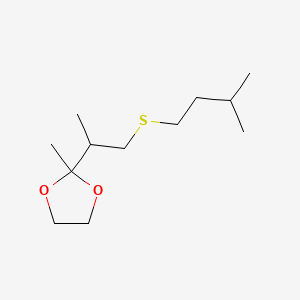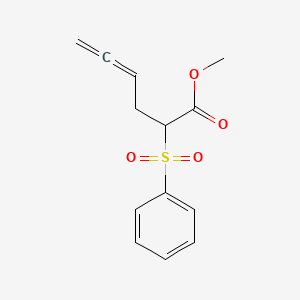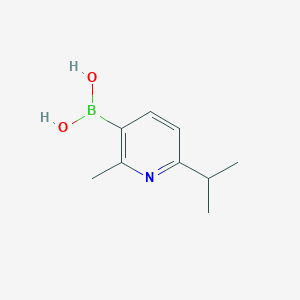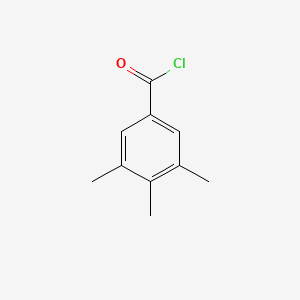
3,4,5-Trimethylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO. It is a derivative of benzoyl chloride, where three methyl groups are substituted at the 3, 4, and 5 positions of the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4,5-Trimethylbenzoyl chloride can be synthesized through the chlorination of 3,4,5-trimethylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trimethylbenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,4,5-trimethylbenzoic acid.
Reduction: It can be reduced to 3,4,5-trimethylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Oxalyl Chloride ((COCl)2): Another chlorinating agent.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Water: For hydrolysis reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
3,4,5-Trimethylbenzoic Acid: Formed from hydrolysis.
3,4,5-Trimethylbenzyl Alcohol: Formed from reduction.
Aplicaciones Científicas De Investigación
3,4,5-Trimethylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 3,4,5-trimethylbenzoyl group into molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: Used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethylbenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in the formation of amides, the nucleophilic attack by an amine on the carbonyl carbon of the acyl chloride leads to the formation of the amide bond.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzoyl Chloride: Similar structure but with methoxy groups instead of methyl groups.
2,4,6-Trimethylbenzoyl Chloride: Methyl groups are at different positions on the benzene ring.
Benzoyl Chloride: Lacks the methyl substitutions.
Uniqueness
3,4,5-Trimethylbenzoyl chloride is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent in organic synthesis for introducing the 3,4,5-trimethylbenzoyl group into various molecules.
Propiedades
Fórmula molecular |
C10H11ClO |
|---|---|
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
3,4,5-trimethylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3 |
Clave InChI |
GUXPELMEYCDGIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C)C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B14068105.png)
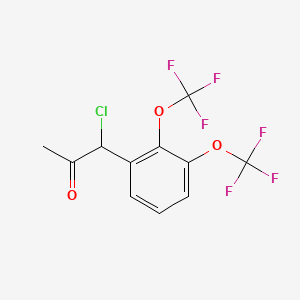

![3-(4-Phenoxyphenyl)-1-[(3R)-1-(phenylmethyl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14068117.png)

![Phosphonic acid, [2-(2-pyridinyl)ethyl]-](/img/structure/B14068131.png)
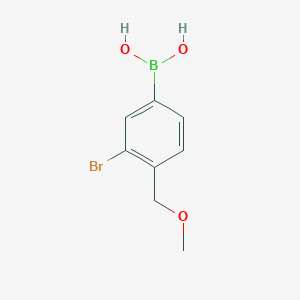
![N,N-diethylethanamine;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14068136.png)
